molecular formula C8H18Cl4N2 B13443474 Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride CAS No. 1428-92-8

Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride

Cat. No.: B13443474
CAS No.: 1428-92-8
M. Wt: 284.0 g/mol
InChI Key: MCXYYCIMDPHKOA-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride: is a chemical compound with the molecular formula C8H16Cl2N2.2ClH and a molecular weight of 284.05 . It is known for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its two chloroethyl groups attached to the piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride typically involves the reaction of piperazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride involves its interaction with cellular components, particularly nucleophiles such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with these nucleophiles, leading to the modification of their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in research applications .

Comparison with Similar Compounds

Uniqueness: Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride is unique due to its chloroethyl groups, which provide distinct reactivity and chemical properties. These groups enable the compound to participate in specific chemical reactions and interactions that are not possible with other similar compounds .

Properties

CAS No.

1428-92-8

Molecular Formula

C8H18Cl4N2

Molecular Weight

284.0 g/mol

IUPAC Name

1,4-bis(2-chloroethyl)piperazine;dihydrochloride

InChI

InChI=1S/C8H16Cl2N2.2ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;/h1-8H2;2*1H

InChI Key

MCXYYCIMDPHKOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCl)CCCl.Cl.Cl

Origin of Product

United States

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